
11beta-Hydroxy-androst-4-ene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11beta-Hydroxy-androst-4-ene-3,17-dione is a steroid hormone belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have profound effects on scalp and body hair in humans . The molecular formula of this compound is C19H26O3, and it has a molecular weight of 302.4079 .
Méthodes De Préparation
The synthesis of 11beta-Hydroxy-androst-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. This reaction can be carried out using various reagents and conditions. One common method involves the use of microbial biotransformation, where specific microorganisms are employed to introduce the hydroxyl group at the 11beta position . Industrial production methods may involve more complex chemical synthesis routes, including the use of catalysts and specific reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
11beta-Hydroxy-androst-4-ene-3,17-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, forming androst-4-ene-3,11,17-trione.
Reduction: The compound can be reduced to form 11beta-hydroxyandrost-4-ene-3,17-diol.
Substitution: Various substituents can be introduced at different positions on the steroid backbone, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
11beta-Hydroxy-androst-4-ene-3,17-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: The compound is studied for its role in androgen metabolism and its effects on various biological processes.
Mécanisme D'action
The mechanism of action of 11beta-Hydroxy-androst-4-ene-3,17-dione involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound can modulate the expression of specific genes, leading to various physiological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and maintenance of male characteristics .
Comparaison Avec Des Composés Similaires
11beta-Hydroxy-androst-4-ene-3,17-dione can be compared with other similar compounds such as:
Androst-4-ene-3,17-dione: Lacks the hydroxyl group at the 11beta position, resulting in different biological activity.
11beta-Hydroxyandrost-4-ene-3,17-diol: Contains an additional hydroxyl group, leading to different chemical properties and reactivity.
Androst-4-ene-3,11,17-trione: An oxidized form with a ketone group at the 11 position, exhibiting distinct biological effects.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(10R,13S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13?,14?,15?,17?,18-,19-/m0/s1 |
Clé InChI |
WSCUHXPGYUMQEX-HRBKJPEASA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CCC4=O)C)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


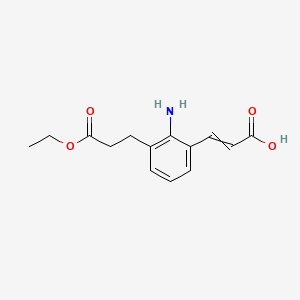
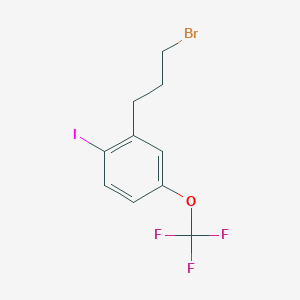
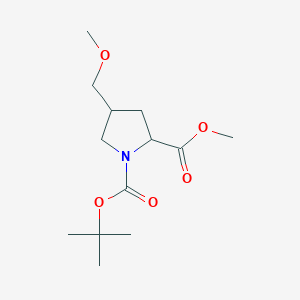


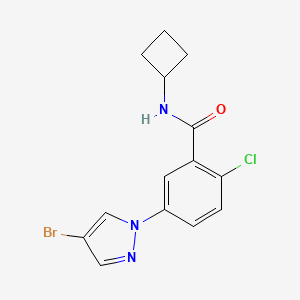



![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)

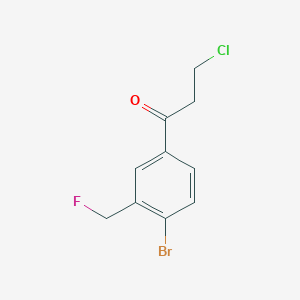
![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)

